![molecular formula C7H3Cl2NO3 B142486 4-Chloro-3-nitrobenzoyl chloride CAS No. 38818-50-7](/img/structure/B142486.png)
4-Chloro-3-nitrobenzoyl chloride
Overview
Description
4-Chloro-3-nitrobenzoyl chloride is an acid halide . It has a molecular formula of C7H3Cl2NO3 . The average mass is 220.010 Da and the monoisotopic mass is 218.949005 Da .
Synthesis Analysis
4-Chloro-3-nitrobenzoyl chloride may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone . In one synthesis process, it was used with aluminum trichloride in N,N-dimethyl-formamide and 1,2-dichloro-benzene at 25-30°C for 2 hours .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-nitrobenzoyl chloride consists of 13 heavy atoms and 6 aromatic heavy atoms . It has 2 freely rotating bonds . The polar surface area is 63 Ų and the polarizability is 19.0±0.5 10^-24 cm³ .Chemical Reactions Analysis
4-Chloro-3-nitrobenzoyl chloride is known to react with bases, strong oxidizing agents, and alcohols . It may react with reducing agents and may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis
4-Chloro-3-nitrobenzoyl chloride has a density of 1.6±0.1 g/cm³ . Its boiling point is 301.7±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.2±3.0 kJ/mol . The flash point is 136.3±22.3 °C . The index of refraction is 1.603 .Scientific Research Applications
Friedel-Crafts Acylation Reagent
4-Chloro-3-nitrobenzoyl chloride is commonly used as an acylation reagent in Friedel-Crafts acylation reactions. This process involves the introduction of an acyl group into an aromatic compound, and 4-Chloro-3-nitrobenzoyl chloride is particularly useful for acylating activated benzenes like anisole, veratrole, and 1,4-dimethoxybenzene .
Synthesis of Aromatic Ketones
This compound is employed in the synthesis of aromatic ketones, such as 4-chloro-4-methoxy-3-nitrobenzophenone. These ketones are valuable intermediates in the production of various dyes, pigments, and pharmaceuticals .
Intermediate for Organic Synthesis
As an acid halide, 4-Chloro-3-nitrobenzoyl chloride serves as a versatile intermediate in organic synthesis. It can react with various nucleophiles to form corresponding amides, esters, and other derivatives that have applications across different fields of chemical research .
Safety And Hazards
4-Chloro-3-nitrobenzoyl chloride is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
4-chloro-3-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGXPWQZDOMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192078 | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzoyl chloride | |
CAS RN |
38818-50-7 | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38818-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038818507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-3-NITROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LXB7YNM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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